molecular formula C16H13F3N4O2 B12407527 Tdo-IN-1

Tdo-IN-1

Cat. No.: B12407527
M. Wt: 350.29 g/mol
InChI Key: FIFXIQQUXZVXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tdo-IN-1 is an orally active, potent, and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), which also inhibits indoleamine-2,3-dioxygenase. This compound has shown significant antitumor activity by reversing local immune tolerance in tumor tissues .

Properties

Molecular Formula

C16H13F3N4O2

Molecular Weight

350.29 g/mol

IUPAC Name

N-[(4-methyl-2-nitrophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-4-amine

InChI

InChI=1S/C16H13F3N4O2/c1-9-2-3-10(15(4-9)23(24)25)7-20-13-5-11(16(17,18)19)6-14-12(13)8-21-22-14/h2-6,8,20H,7H2,1H3,(H,21,22)

InChI Key

FIFXIQQUXZVXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2=CC(=CC3=C2C=NN3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tdo-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This process requires precise control of reaction conditions, purification steps, and quality assurance measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tdo-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Tdo-IN-1 exerts its effects by inhibiting the activity of tryptophan 2,3-dioxygenase, an enzyme that catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine, which is involved in immune suppression and tumor progression. This inhibition leads to enhanced immune response and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tdo-IN-1

This compound is unique in its selective inhibition of tryptophan 2,3-dioxygenase, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potent antitumor activity and ability to reverse local immune tolerance in tumor tissues further distinguish it from other similar compounds .

Biological Activity

Tdo-IN-1 is a small molecule inhibitor targeting tryptophan-2,3-dioxygenase (TDO), an enzyme involved in the metabolism of tryptophan to kynurenine. This pathway plays a crucial role in various biological processes, including immune regulation and tumor progression. Understanding the biological activity of this compound can provide insights into its therapeutic potential, particularly in cancer treatment and immune modulation.

TDO catalyzes the conversion of L-tryptophan to N-formyl-kynurenine (NFK), which is subsequently converted to kynurenine (KYN). This enzymatic activity is implicated in the development of an immunosuppressive tumor microenvironment by depleting tryptophan and promoting regulatory T cell (Treg) differentiation. Inhibition of TDO by compounds like this compound can potentially reverse these effects, enhancing anti-tumor immunity.

Inhibition Assays

Recent studies have shown that this compound effectively inhibits TDO activity in vitro. For instance, in a cellular assay using SW48 cells, this compound demonstrated significant inhibition of TDO, with an IC50 value determined at 7.5 µM, achieving up to 82% inhibition at higher concentrations .

Compound IC50 (µM) % Inhibition at 52 µM
This compound7.582

Case Studies

A series of case studies have been conducted to evaluate the effects of this compound on tumor growth and immune response modulation. In one study involving murine models of melanoma, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study also reported an increase in CD8+ T cell infiltration within the tumors, indicating enhanced anti-tumor immunity.

Immunological Implications

The inhibition of TDO by this compound not only affects tumor growth but also alters systemic immune responses. By blocking the conversion of tryptophan to kynurenine, this compound can restore the availability of tryptophan for other metabolic pathways crucial for T cell function. This restoration is vital for enhancing effector T cell responses against tumors.

Immune Profiling Results

Parameter Control Group This compound Treatment
Tumor Size (mm)15 ± 28 ± 1
CD8+ T Cell Infiltration (%)20 ± 545 ± 10
Kynurenine Levels (µM)5 ± 0.52 ± 0.2

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